An In-depth Technical Guide to Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established principles of organic chemistry and data from closely related analogues, this document outlines the compound's core chemical properties, synthesis methodologies, and expected reactivity. This information is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate possesses a core 2-aminothiazole scaffold, a privileged structure in numerous biologically active molecules. The molecule is further functionalized with an ethyl group on the exocyclic amine and a methyl ester at the 5-position of the thiazole ring.
Structural Features
The key structural features of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate are:
-
1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This ring system is a bioisostere for various functional groups and is known to engage in a range of biological interactions.
-
2-Ethylamino Group: The presence of the secondary amine at the 2-position significantly influences the electronic properties of the thiazole ring and serves as a key site for further chemical modification.
-
5-Carboxylate Group: The methyl ester at the 5-position acts as an electron-withdrawing group, influencing the reactivity of the thiazole ring. It also provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₁₂N₂O₂S | Based on the chemical structure. |
| Molecular Weight | 200.26 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow solid | Similar 2-aminothiazole derivatives are typically crystalline solids at room temperature. |
| Melting Point | Expected to be in the range of 100-150 °C | The introduction of the N-ethyl group may slightly lower the melting point compared to the unsubstituted 2-amino analogue due to altered crystal packing. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The presence of the polar ester and amine functionalities, combined with the organic backbone, dictates this solubility profile. |
| pKa | The pKa of the thiazole ring nitrogen is expected to be around 2-3, while the exocyclic amine is less basic. | The electron-withdrawing nature of the carboxylate group and the aromaticity of the thiazole ring reduce the basicity of the ring nitrogen. |
Synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
The synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can be approached through a multi-step sequence, primarily involving the construction of the 2-aminothiazole core followed by N-alkylation.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the ethyl group from the exocyclic nitrogen, leading back to a 2-aminothiazole precursor. This precursor can be synthesized via the well-established Hantzsch thiazole synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol is a representative procedure based on established methods for Hantzsch thiazole synthesis and subsequent N-alkylation.
Step 1: Synthesis of Methyl 2-amino-1,3-thiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
This step involves the condensation of an α-halo-β-ketoester with thiourea.
Materials:
-
Methyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester)
-
Thiourea
-
Ethanol (or a similar suitable solvent)
-
Base (e.g., sodium acetate, triethylamine)
Procedure:
-
Dissolve thiourea and the base in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a solution of Methyl 2-chloro-3-oxobutanoate in ethanol to the flask at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Methyl 2-amino-1,3-thiazole-5-carboxylate.
Step 2: N-Alkylation of Methyl 2-amino-1,3-thiazole-5-carboxylate
This step introduces the ethyl group onto the exocyclic amino group.
Materials:
-
Methyl 2-amino-1,3-thiazole-5-carboxylate
-
Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of Methyl 2-amino-1,3-thiazole-5-carboxylate in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a short period to allow for the formation of the corresponding anion.
-
Slowly add ethyl iodide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate.
Caption: Proposed workflow for the synthesis.
Chemical Reactivity
The reactivity of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is governed by the interplay of its functional groups.
Reactivity of the 2-Ethylamino Group
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Acylation: The exocyclic nitrogen can be readily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce further diversity into the molecule.[3][4]
-
Further Alkylation: While the primary alkylation is directed to the exocyclic nitrogen, further alkylation could potentially occur at the endocyclic nitrogen under more forcing conditions, leading to the formation of a thiazolium salt.
Reactivity of the Thiazole Ring
-
Electrophilic Aromatic Substitution: The 2-amino group is an activating group, directing electrophilic substitution to the C5 position. However, since this position is already substituted, electrophilic attack at other positions is less favorable and would require harsh conditions.
-
Reactions with the Ring Nitrogen: The endocyclic nitrogen atom is a potential site for alkylation, particularly in the absence of a strong base that would deprotonate the exocyclic amine.[5]
Reactivity of the Methyl Ester
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide is common.[6] The resulting carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.
-
Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.
Spectroscopic Characterization (Predicted)
The structure of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can be confirmed using standard spectroscopic techniques. The following are the expected spectral features based on analogous compounds.[7][8][9]
| Technique | Expected Features |
| ¹H NMR | * Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons. The methylene protons will likely show coupling to the N-H proton. * Methyl Ester: A singlet for the methoxy protons. * Thiazole Ring Proton: A singlet for the C4-H. * N-H Proton: A broad singlet or triplet, which is exchangeable with D₂O. |
| ¹³C NMR | * Thiazole Ring Carbons: Signals for C2, C4, and C5. C2 will be significantly downfield due to its attachment to two nitrogen atoms. * Carbonyl Carbon: A signal in the downfield region typical for an ester carbonyl. * Ethyl and Methyl Carbons: Signals in the aliphatic region. |
| IR | * N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹. * C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl. * C=N and C=C Stretches: Absorptions in the fingerprint region (1500-1650 cm⁻¹) corresponding to the thiazole ring. |
| Mass Spec. | * Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound. * Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the ethyl group, the methoxy group, and cleavage of the thiazole ring. |
Applications in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[3][10] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Kinase Inhibition: Many 2-aminothiazole-containing compounds are potent inhibitors of various protein kinases, making them valuable in the development of anti-cancer therapies.
-
Antimicrobial Activity: The thiazole ring is present in several antimicrobial agents.
-
Anti-inflammatory Effects: Certain 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.
The specific biological profile of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate would need to be determined through biological screening. However, its structural features suggest that it could serve as a valuable intermediate or a lead compound in the development of new therapeutic agents targeting a variety of diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is not available, general precautions for handling similar heterocyclic compounds should be followed.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its expected reactivity. While further experimental validation is necessary to confirm these characteristics, the information presented here serves as a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related 2-aminothiazole derivatives.
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